molecular formula C10H20 B3422645 Ethene;oct-1-ene CAS No. 26221-73-8

Ethene;oct-1-ene

Cat. No.: B3422645
CAS No.: 26221-73-8
M. Wt: 140.27 g/mol
InChI Key: HEAMQYHBJQWOSS-UHFFFAOYSA-N
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Description

Ethene;oct-1-ene is a copolymer composed of ethene (ethylene) and oct-1-ene (1-octene). This compound is significant in the field of polymer chemistry due to its unique properties and applications. Ethene is a simple alkene with the formula CH₂=CH₂, while oct-1-ene is a higher olefin with the formula CH₂=CH(CH₂)₅CH₃. The combination of these two monomers results in a copolymer with enhanced mechanical properties, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The copolymerization of ethene and oct-1-ene is typically carried out using metallocene catalysts. These catalysts are highly efficient and allow for precise control over the polymerization process. The reaction conditions include:

    Temperature: Typically between 50°C to 100°C.

    Pressure: Ethene pressure is maintained at around 1-10 bar.

    Catalysts: Metallocene catalysts such as zirconium or titanium complexes activated by methylaluminoxane (MAO).

Industrial Production Methods: In industrial settings, the copolymerization process is conducted in large-scale reactors. The process involves the continuous feeding of ethene and oct-1-ene into the reactor, along with the catalyst system. The polymerization is carried out under controlled conditions to ensure high yield and desired copolymer properties. The resulting copolymer is then processed into various forms such as films, fibers, and molded products.

Types of Reactions:

    Oxidation: Ethene;oct-1-ene can undergo oxidation reactions. For example, the double bonds in the copolymer can be oxidized using potassium permanganate to form diols.

    Halogenation: The copolymer can react with halogens such as chlorine or bromine to form halogenated derivatives.

    Hydrogenation: The double bonds in the copolymer can be hydrogenated to form saturated polymers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or alkaline conditions.

    Halogenation: Chlorine or bromine in an organic solvent like tetrachloromethane.

    Hydrogenation: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Oxidation: Diols such as ethane-1,2-diol.

    Halogenation: Halogenated derivatives like 1,2-dibromoethane.

    Hydrogenation: Saturated polymers.

Scientific Research Applications

Ethene;oct-1-ene copolymers have a wide range of applications in scientific research and industry:

    Chemistry: Used as a comonomer in the production of linear low-density polyethylene (LLDPE), which has better mechanical properties compared to other polyethylenes.

    Biology: Utilized in the development of biocompatible materials for medical devices and implants.

    Medicine: Employed in drug delivery systems due to its ability to form stable and biocompatible polymers.

    Industry: Used in the production of films, fibers, and molded products with enhanced mechanical properties, such as improved tear and impact resistance.

Mechanism of Action

The mechanism of action of ethene;oct-1-ene copolymers involves the interaction of the polymer chains with various molecular targets. The double bonds in the copolymer can participate in chemical reactions, leading to the formation of new functional groups. These reactions can modify the physical and chemical properties of the copolymer, making it suitable for specific applications. The molecular pathways involved include:

    Polymerization: The formation of long polymer chains through the copolymerization of ethene and oct-1-ene.

    Cross-linking: The formation of cross-linked networks that enhance the mechanical strength of the copolymer.

Comparison with Similar Compounds

Ethene;oct-1-ene copolymers can be compared with other similar compounds such as:

    Ethene;but-1-ene: This copolymer has lower mechanical properties compared to this compound.

    Ethene;hex-1-ene: This copolymer has similar properties but may have different processing characteristics.

    Ethene;propene: This copolymer is used in the production of polypropylene, which has different applications compared to this compound.

Uniqueness: this compound copolymers are unique due to their enhanced mechanical properties, such as improved tear and impact resistance, making them suitable for a wide range of applications in various industries.

Properties

IUPAC Name

ethene;oct-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16.C2H4/c1-3-5-7-8-6-4-2;1-2/h3H,1,4-8H2,2H3;1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAMQYHBJQWOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C.C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26221-73-8, 103170-38-3, 103170-37-2, 254730-16-0
Details Compound: Ethylene-1-octene block copolymer
Record name Ethylene-1-octene copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26221-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Ethylene-1-octene block copolymer
Record name 1-Octene, polymer with ethene, chlorosulfonated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103170-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Ethylene-1-octene block copolymer
Record name 1-Octene, polymer with ethene, chlorinated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103170-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Ethylene-1-octene block copolymer
Record name Ethylene-1-octene block copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254730-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

140.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 1-Octene, polymer with ethene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

26221-73-8, 103170-38-3
Record name 1-Octene, polymer with ethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026221738
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Record name 1-Octene, polymer with ethene, chlorosulfonated
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octene, polymer with ethene
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octene, polymer with ethene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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